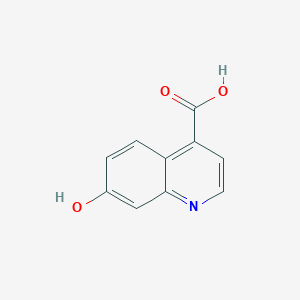
7-Hydroxyquinoline-4-carboxylic acid
Übersicht
Beschreibung
7-Hydroxyquinoline-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C10H7NO3 and a molecular weight of 189.167 g/mol . It is used as a reactant in the chemical & genetic engineering of selective ion channel-ligand interactions .
Synthesis Analysis
The synthesis of quinoline and its analogues has been extensively studied due to their versatile applications in industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The most stable structure of 2-Hydroxyquinoline-4-carboxylic acid (2H4C) has been obtained at the ground state . All the structural parameters of the titled compound are determined by DFT with B3LYP functional using 6-311++G** basis set .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions . The synthesis of quinoline-4-carboxylic acid can be achieved in good to excellent yields using dilute HCl .Physical And Chemical Properties Analysis
7-Hydroxyquinoline-4-carboxylic acid is a crystalline powder that appears as yellow needles or powder. The melting point of this compound is reported to be between 270-280 °C, and it is soluble in water, ethanol, and dimethyl sulfoxide.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline motifs are found in several pharmacologically active heterocyclic compounds, including anticancer agents . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress.
Anti-Inflammatory Activity
Quinoline compounds have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of inflammatory diseases.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They have shown effectiveness against the Plasmodium parasite, which causes the disease.
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline compounds have also been found to have antituberculosis activities . This could be crucial in the fight against tuberculosis, a disease that continues to be a major global health problem.
Inhibitor of 2OG Oxygenase Subfamilies
5-Carboxy-8-hydroxyquinoline (IOX1) is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies . It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
Antimicrobial and Antifungal Effects
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial and antifungal effects .
Safety and Hazards
Wirkmechanismus
Target of Action
7-Hydroxyquinoline-4-carboxylic acid, a derivative of quinoline, has been found to have a wide range of biological activities Quinoline derivatives are known to target dna gyrase and topoisomerase iv, which play crucial roles in bacterial dna replication .
Mode of Action
Quinoline derivatives are known to inhibit dna replication by targeting dna gyrase and topoisomerase iv . This interaction with the targets leads to the inhibition of bacterial growth.
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of dna replication in bacteria, affecting the bacterial growth pathway .
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by interfering with dna replication .
Action Environment
Environmental conditions such as ph, temperature, and presence of other compounds can potentially affect the action of the compound .
Eigenschaften
IUPAC Name |
7-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKFEWHKAMIACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647608 | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017969-32-2 | |
| Record name | 7-Hydroxy-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

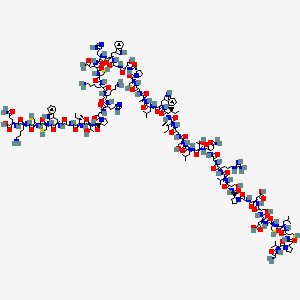
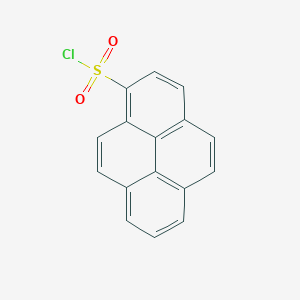
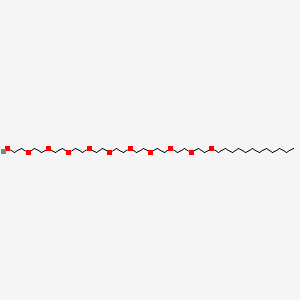

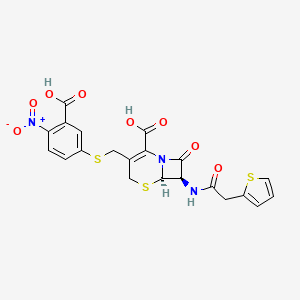
![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)
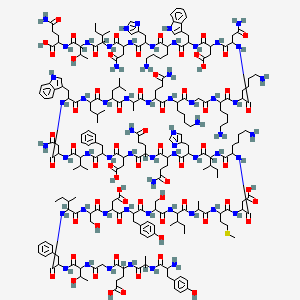
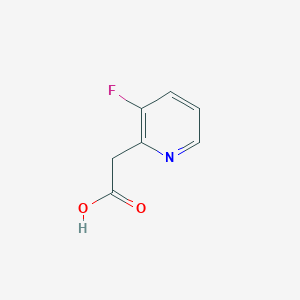



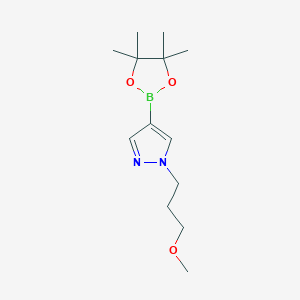
![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)